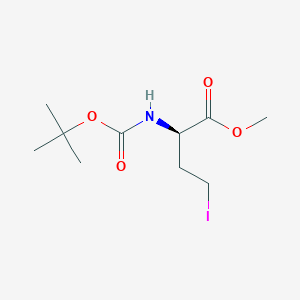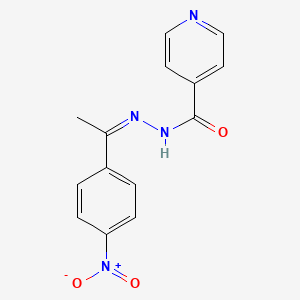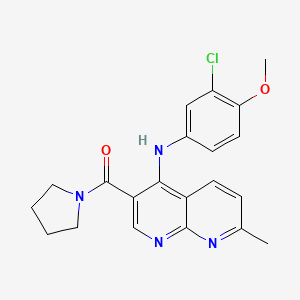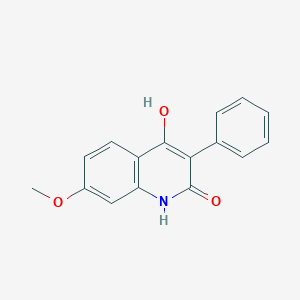
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of an amine group with a Boc group, followed by iodination. One common method involves the reaction of ®-2-amino-4-iodobutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products
Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Applications De Recherche Scientifique
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate primarily involves its functional groups The Boc group protects the amine during reactions, preventing unwanted side reactionsThe ester group allows for further modifications and conjugations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl and phenyl group instead of iodine.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar Boc-protected amine but with different substituents.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.
Propriétés
Numéro CAS |
219752-75-7 |
|---|---|
Formule moléculaire |
C10H18INO4 |
Poids moléculaire |
343.16 g/mol |
Nom IUPAC |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |
Clé InChI |
DJTBBPUINKPGDR-MLWJPKLSSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC |
SMILES isomérique |
CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |
SMILES canonique |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)


![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-(4-methylphenyl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2483474.png)



